Lipophilicity Comparison
Lipophilicity critically influences membrane permeability, protein binding, and metabolic clearance. N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide has a computed XLogP3 of 2.2 [1], placing it in a moderate lipophilicity range that is generally favourable for oral absorption and cellular penetration. In contrast, the unsubstituted N-phenyl-8-quinolinesulfonamide and the mono-chloro analog N-(4-chlorophenyl)-8-quinolinesulfonamide are predicted to be considerably less lipophilic (XLogP3 ~1.5 and ~1.9, respectively), whereas the mono-nitro analog N-(4-nitrophenyl)-8-quinolinesulfonamide is slightly less lipophilic (XLogP3 ~1.8) [2]. The higher logP of the 4-chloro-3-nitro derivative can enhance passive membrane diffusion relative to these simpler analogs, potentially improving intracellular target engagement in cell-based assays.
| Evidence Dimension | Distribution coefficient (XLogP3, predicted) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-Phenyl-8-quinolinesulfonamide: ~1.5; N-(4-Chlorophenyl)-8-quinolinesulfonamide: ~1.9; N-(4-Nitrophenyl)-8-quinolinesulfonamide: ~1.8 (approximate computed values) |
| Quantified Difference | 0.3–0.7 log units higher |
| Conditions | Computed via XLogP3 algorithm, PubChem 2021.10.14 release |
Why This Matters
Moderately higher lipophilicity can translate into improved cell permeability and target engagement in cellular assays, which is a key differentiator when selecting a compound for SAR exploration.
- [1] PubChem. Compound Summary for CID 154715, N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] XLogP3 values estimated via PubChem's XLogP3 algorithm for analogous structures: N-phenyl-8-quinolinesulfonamide, N-(4-chlorophenyl)-8-quinolinesulfonamide, N-(4-nitrophenyl)-8-quinolinesulfonamide. PubChem. Accessed May 2026. View Source
